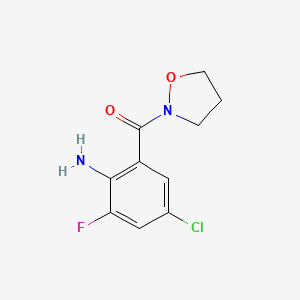
N-(5-chloro-8-methylquinolin-2-yl)-4-(methoxymethyl)-1,3-thiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-8-methylquinolin-2-yl)-4-(methoxymethyl)-1,3-thiazole-5-carboxamide, also known as CM-272, is a small molecule inhibitor that has shown promising results in various scientific research studies.
Wirkmechanismus
N-(5-chloro-8-methylquinolin-2-yl)-4-(methoxymethyl)-1,3-thiazole-5-carboxamide targets specific enzymes and signaling pathways that are involved in the growth and survival of cancer cells and the regulation of immune cell activity. N-(5-chloro-8-methylquinolin-2-yl)-4-(methoxymethyl)-1,3-thiazole-5-carboxamide inhibits the activity of enzymes such as CDK7 and CDK9, which are involved in the transcription of genes that promote cancer cell growth. N-(5-chloro-8-methylquinolin-2-yl)-4-(methoxymethyl)-1,3-thiazole-5-carboxamide also inhibits the activity of certain immune cells, such as T cells and macrophages, which are involved in inflammation and autoimmune disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(5-chloro-8-methylquinolin-2-yl)-4-(methoxymethyl)-1,3-thiazole-5-carboxamide vary depending on the specific disease being studied. In cancer research, N-(5-chloro-8-methylquinolin-2-yl)-4-(methoxymethyl)-1,3-thiazole-5-carboxamide has been shown to inhibit the growth of cancer cells and induce cell death in vitro and in vivo. In autoimmune disorder research, N-(5-chloro-8-methylquinolin-2-yl)-4-(methoxymethyl)-1,3-thiazole-5-carboxamide has been shown to reduce inflammation and improve symptoms in animal models of the disease. N-(5-chloro-8-methylquinolin-2-yl)-4-(methoxymethyl)-1,3-thiazole-5-carboxamide has also been shown to have a favorable safety profile in preclinical studies.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(5-chloro-8-methylquinolin-2-yl)-4-(methoxymethyl)-1,3-thiazole-5-carboxamide in lab experiments is its specificity for certain enzymes and signaling pathways, which allows for targeted inhibition of these pathways without affecting other cellular processes. Another advantage is its favorable safety profile in preclinical studies. However, one limitation is the lack of clinical data on the efficacy and safety of N-(5-chloro-8-methylquinolin-2-yl)-4-(methoxymethyl)-1,3-thiazole-5-carboxamide in humans, which limits its potential for clinical translation.
Zukünftige Richtungen
For N-(5-chloro-8-methylquinolin-2-yl)-4-(methoxymethyl)-1,3-thiazole-5-carboxamide research include further preclinical studies to investigate its efficacy and safety in various disease models, as well as clinical trials to evaluate its potential as a therapeutic agent in humans. Other future directions include the development of more potent and selective inhibitors of CDK7 and CDK9, as well as the identification of biomarkers that can predict patient response to N-(5-chloro-8-methylquinolin-2-yl)-4-(methoxymethyl)-1,3-thiazole-5-carboxamide treatment. Overall, N-(5-chloro-8-methylquinolin-2-yl)-4-(methoxymethyl)-1,3-thiazole-5-carboxamide shows promising potential as a therapeutic agent for various diseases, and further research is warranted to fully explore its therapeutic potential.
Synthesemethoden
The synthesis of N-(5-chloro-8-methylquinolin-2-yl)-4-(methoxymethyl)-1,3-thiazole-5-carboxamide involves the reaction of 5-chloro-8-methylquinoline-2-carboxylic acid with thionyl chloride to obtain 5-chloro-8-methylquinoline-2-carbonyl chloride. The carbonyl chloride is then reacted with 4-(methoxymethyl)-1,3-thiazole-5-carboxamide to obtain N-(5-chloro-8-methylquinolin-2-yl)-4-(methoxymethyl)-1,3-thiazole-5-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-(5-chloro-8-methylquinolin-2-yl)-4-(methoxymethyl)-1,3-thiazole-5-carboxamide has been studied extensively for its potential as a therapeutic agent for various diseases, including cancer, autoimmune disorders, and inflammation. In cancer research, N-(5-chloro-8-methylquinolin-2-yl)-4-(methoxymethyl)-1,3-thiazole-5-carboxamide has been shown to inhibit the growth of cancer cells by targeting specific enzymes and signaling pathways. In autoimmune disorder research, N-(5-chloro-8-methylquinolin-2-yl)-4-(methoxymethyl)-1,3-thiazole-5-carboxamide has been shown to reduce inflammation by inhibiting the activity of certain immune cells. Inflammation is a key factor in the development of many diseases, including autoimmune disorders, cardiovascular diseases, and neurodegenerative diseases.
Eigenschaften
IUPAC Name |
N-(5-chloro-8-methylquinolin-2-yl)-4-(methoxymethyl)-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O2S/c1-9-3-5-11(17)10-4-6-13(19-14(9)10)20-16(21)15-12(7-22-2)18-8-23-15/h3-6,8H,7H2,1-2H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWBCGNONSNUAJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)C=CC(=N2)NC(=O)C3=C(N=CS3)COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-[[2-(3-fluorophenyl)acetyl]amino]ethyl]-3-propan-2-ylfuran-2-carboxamide](/img/structure/B6626928.png)
![2,4-dimethyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]furan-3-carboxamide](/img/structure/B6626935.png)
![N-[4-(1-methyl-1,2,4-triazol-3-yl)phenyl]-4-(1,3-thiazol-2-yl)butanamide](/img/structure/B6626943.png)
![2-chloro-5-[(2,2-dimethylpropanoylamino)methyl]-N,N-bis(prop-2-ynyl)benzamide](/img/structure/B6626951.png)
![2-bromo-5-chloro-3-fluoro-N-[(5-methyl-1,3-oxazol-2-yl)methyl]benzamide](/img/structure/B6626953.png)
![2-(5-Chloropyridin-2-yl)-1-[4-(4-methoxyphenyl)piperidin-1-yl]ethanone](/img/structure/B6626957.png)
![4-bromo-3-chloro-5-methyl-N-[(5-methyl-1,3-oxazol-2-yl)methyl]benzamide](/img/structure/B6626960.png)
![N-[2-[(4-chlorophenyl)methoxy]ethyl]-2-(5-chloropyridin-2-yl)acetamide](/img/structure/B6626979.png)
![2-(5-chloropyridin-2-yl)-N-[4-hydroxy-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B6626987.png)
![5-[4-(5-Nitro-1,3-thiazol-2-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B6627004.png)
![N,N,4-trimethyl-6-[4-[5-(1-methylcyclopropyl)-1H-pyrazol-3-yl]piperazin-1-yl]-1,3,5-triazin-2-amine](/img/structure/B6627006.png)
![[4-(2-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-phenylmethanone](/img/structure/B6627011.png)
![2-[4-(2-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-1,3-thiazole](/img/structure/B6627016.png)